Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH

Description

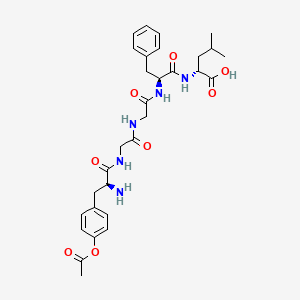

Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH, also termed N-terminally acetylated Leu-enkephalin, is a modified form of the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). The N-terminal acetylation enhances metabolic stability by protecting against aminopeptidase degradation, while the D-configuration of the leucine residue at position 5 introduces stereochemical variation that may influence receptor binding . This compound acts as an agonist at opioid receptors (mu (µ) and delta (δ)), though its specificity and potency differ from native enkephalins and other synthetic analogs.

Properties

Molecular Formula |

C₃₀H₃₉N₅O₈ |

|---|---|

Molecular Weight |

597.66 |

IUPAC Name |

(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-acetyloxyphenyl)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C30H39N5O8/c1-18(2)13-25(30(41)42)35-29(40)24(15-20-7-5-4-6-8-20)34-27(38)17-32-26(37)16-33-28(39)23(31)14-21-9-11-22(12-10-21)43-19(3)36/h4-12,18,23-25H,13-17,31H2,1-3H3,(H,32,37)(H,33,39)(H,34,38)(H,35,40)(H,41,42)/t23-,24-,25+/m0/s1 |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N |

sequence |

One Letter Code: Ac-LYGGLFDL-COOH |

Synonym |

Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the most widely used and efficient method for synthesizing Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH. The process involves sequential coupling of protected amino acids on a solid resin support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Resin Loading: The synthesis begins by anchoring the C-terminal amino acid, D-Leu, to a suitable resin (e.g., Rink Amide resin or chlorotrityl resin) to allow for peptide elongation from C- to N-terminus.

Amino Acid Coupling: Protected amino acids Fmoc-Phe, Fmoc-Gly, and Fmoc-Tyr(tBu) are sequentially coupled using coupling reagents such as HBTU, HATU, or DIC in the presence of bases like DIPEA. The tBu group protects the phenolic hydroxyl of tyrosine.

Fmoc Deprotection: After each coupling, the Fmoc protecting group is removed typically with 20% piperidine or alternatives like diethylamine (DEA) in DMF or DCM, exposing the free amine for the next coupling.

N-Terminal Acetylation: After completion of the peptide chain, the N-terminus is acetylated to form Ac-L-Tyr, which enhances peptide stability and resistance to proteolytic degradation.

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

Purification: Crude peptides are purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve purity above 95%.

To avoid diketopiperazine formation during Fmoc deprotection of Phe, solution-phase synthesis or modified coupling strategies can be employed.

The use of diethylamine (DEA) as an alternative to piperidine for Fmoc removal has been demonstrated to be effective and less toxic, with rapid cleavage times and high yields.

Linker and Resin Strategies

The choice of resin and linker chemistry influences the synthesis efficiency and peptide quality.

| Resin Type | Cleavage Conditions | Advantages | Notes |

|---|---|---|---|

| Rink Amide Resin | TFA cleavage | Produces C-terminal amides | Common for peptides requiring amidation |

| Chlorotrityl Resin | Mild acid cleavage (e.g., HFIP) | Allows for peptide acid with free COOH | Useful for peptides sensitive to harsh acid |

| Safety-Catch Linker | Base-labile cleavage (e.g., DEA) | Enables selective cleavage and purification | Oxidation of sulfide to sulfone activates cleavage |

The use of a base-labile safety-catch linker activated by oxidation (e.g., with meta-chloroperoxybenzoic acid) allows for selective cleavage of the peptide under mild basic conditions, preserving sensitive residues and improving yield.

Acetylation and Stability Enhancement

Acetylation of the N-terminus (forming Ac-L-Tyr) significantly increases the peptide's resistance to enzymatic degradation, particularly proteases that cleave at the N-terminal tyrosine residue. Studies show that acetylation can increase plasma half-life by up to 25-fold compared to non-acetylated analogs.

Solution-Phase Synthesis (Complementary Approach)

For certain analogs or to avoid side reactions such as diketopiperazine formation, segments of the peptide can be synthesized in solution:

Protected tripeptides (e.g., Tyr-Gly-Gly) are synthesized and purified.

Esterification and coupling with protected amino acids like Boc-Phe and D-Leu are performed using coupling agents such as HATU.

Final deprotection and purification steps yield the target peptide.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Resin Loading | Chlorotrityl or Rink Amide resin | Anchors C-terminal D-Leu |

| Amino Acid Coupling | Fmoc-AA-OH, HBTU/HATU, DIPEA, DMF | Sequential chain elongation |

| Fmoc Deprotection | 20% Piperidine or 50-100% DEA in DMF/DCM | Removes Fmoc protecting group |

| N-Terminal Acetylation | Acetic anhydride or acetyl chloride | Stabilizes peptide, increases half-life |

| Cleavage & Deprotection | TFA + scavengers (TIS, water) | Removes peptide from resin and side-chain groups |

| Purification | Preparative RP-HPLC | >95% purity required |

| Alternative Cleavage | Base cleavage after ETB linker oxidation | Mild cleavage preserving sensitive residues |

Research Findings and Practical Considerations

Purity and Yield: SPPS with Fmoc chemistry and subsequent RP-HPLC purification routinely yields peptides with >95% purity.

Avoiding Side Reactions: Use of solution-phase synthesis for sensitive sequences or segments can prevent diketopiperazine formation during deprotection steps.

Cleavage Conditions: Employing base-labile linkers and DEA for cleavage offers advantages in terms of milder conditions and regulatory compliance compared to traditional piperidine cleavage.

Stability: N-terminal acetylation is critical for enhancing peptide stability against proteolytic enzymes, extending half-life significantly.

Protecting Groups: Use of tBu for Tyr and other side-chain protecting groups is standard to prevent side reactions during synthesis and cleavage.

Chemical Reactions Analysis

Types of Reactions

N-terminally acetylated Leu-enkephalin can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.

Oxidation: The tyrosine residue can undergo oxidation, leading to the formation of dityrosine or other oxidative products.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products Formed

Hydrolysis: Individual amino acids (L-Tyrosine, Glycine, L-Phenylalanine, D-Leucine).

Oxidation: Dityrosine or other oxidative derivatives.

Reduction: Free thiols from disulfide bonds.

Scientific Research Applications

N-terminally acetylated Leu-enkephalin has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in opioid receptor binding and signaling.

Medicine: Explored for its potential in pain management and as a therapeutic agent for opioid-related disorders.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.

Mechanism of Action

N-terminally acetylated Leu-enkephalin exerts its effects by binding to opioid receptors, specifically the delta opioid receptors. This binding triggers a cascade of intracellular signaling pathways that result in analgesic effects. The molecular targets include G-protein coupled receptors (GPCRs) that mediate the signal transduction .

Comparison with Similar Compounds

Structural Modifications and Receptor Specificity

The table below highlights key structural differences and receptor affinities of Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH compared to related peptides:

Key Findings:

- N-terminal modifications : Acetylation in this compound improves stability but may reduce µ affinity compared to analogs with truncated C-termini (e.g., Tyr-D-Ala-Gly-NH-CH(CH₃)-CH₂-CH(CH₃)₂), where COOH removal enhances µ specificity .

- D-amino acids: While D-Ala at position 2 (e.g., Tyr-D-Ala-Gly-Phe-Leu) strongly enhances µ specificity, the D-Leu at position 5 in this compound may instead alter peptide folding or δ receptor interactions .

Conformational and Binding Insights

Evidence from NMR and computational studies indicates that µ receptors favor compact, hydrophobic structures , whereas δ receptors bind larger, hydrophilic peptides . This compound retains the C-terminal COOH group, which may hinder adoption of the T-shaped conformation observed in high-µ-affinity peptides like morphine or Tyr-D-Ala-Gly-NH-CH(CH₃)-CH₂-CH(CH₃)₂ . This structural divergence likely explains its lower µ potency compared to truncated analogs.

Pharmacological and Clinical Status

- Phase 1 candidates : Compounds like Tyr-D-Ala-Gly-NH-CH(CH₃)-CH₂-CH(CH₃)₂ show advanced µ-specific activity but remain under investigation .

Q & A

Q. How to address discrepancies between radioligand binding data and functional assays (e.g., G-protein activation)?

Q. What steps ensure data integrity when comparing this compound to other enkephalin analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.